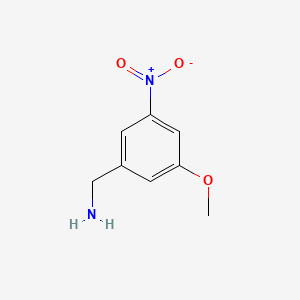

(3-Methoxy-5-nitrophenyl)methanamine

Descripción general

Descripción

(3-Methoxy-5-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanamine group (-CH2NH2)

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-nitrophenyl)methanamine typically involves a multi-step process. One common method includes the nitration of a methoxy-substituted benzene derivative, followed by the reduction of the nitro group to an amine. For example, starting with 3-methoxyaniline, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: (3-Methoxy-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 3-Methoxy-5-nitrobenzaldehyde or 3-Methoxy-5-nitrobenzoic acid.

Reduction: 3-Methoxy-5-aminophenylmethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(3-Methoxy-5-nitrophenyl)methanamine has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (3-Methoxy-5-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, the compound may act as a substrate for amine oxidase enzymes, leading to the formation of reactive intermediates that can modulate biological pathways . The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparación Con Compuestos Similares

- (2-Methoxy-5-nitrophenyl)methanamine

- (4-Methoxy-2-nitrophenyl)methanamine

- (3-Methoxy-4-nitrophenyl)methanamine

Comparison: (3-Methoxy-5-nitrophenyl)methanamine is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Actividad Biológica

(3-Methoxy-5-nitrophenyl)methanamine, also known as this compound hydrochloride, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a methoxy group at the 3-position and a nitro group at the 5-position on the phenyl ring. These functional groups are crucial for its biological activity, influencing solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, including proteins and nucleic acids. The methoxy group enhances the compound's solubility, facilitating its interaction with enzymes and other proteins involved in biochemical pathways.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. For instance, studies have shown significant minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it induces cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves apoptosis induction, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells. Notably, the IC50 values for these effects were reported to be within a range that indicates significant efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Specific positioning of functional groups |

| (2-Methoxy-5-nitrophenyl)methanamine | Moderate | Low | Different positioning affects reactivity |

| (4-Methoxy-2-nitrophenyl)methanamine | Low | High | Enhanced anticancer activity due to different substituents |

This table illustrates how variations in functional group positioning can significantly influence both antibacterial and anticancer activities.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers demonstrated that this compound showed inhibition zones ranging from 19 mm to 30 mm against various bacterial strains, indicating robust antibacterial properties .

- Cytotoxicity in Cancer Cells : In a controlled experiment on MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability, supporting its potential role as an anticancer agent. The study reported an IC50 value of 225 µM for effective cytotoxicity .

Propiedades

IUPAC Name |

(3-methoxy-5-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXYDSDXQMFPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732413 | |

| Record name | 1-(3-Methoxy-5-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108723-88-1 | |

| Record name | 1-(3-Methoxy-5-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.